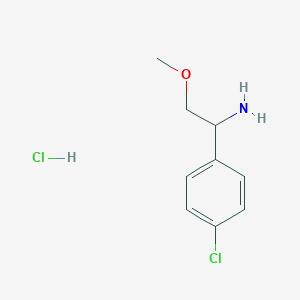

1-(4-Chlorophenyl)-2-methoxyethanamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Chlorophenyl)-2-methoxyethanamine hydrochloride, commonly known as 4-CMA, is a chemical compound that belongs to the class of phenethylamines. It is a psychoactive drug that acts as a stimulant and entactogen. The chemical structure of 4-CMA is similar to that of MDMA (3,4-methylenedioxymethamphetamine), which is a widely known recreational drug. However, 4-CMA has not been approved for human consumption and is primarily used for scientific research purposes.

Wissenschaftliche Forschungsanwendungen

Metabolism and Identification Studies

- In vivo Metabolism in Rats : The metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), closely related to 1-(4-Chlorophenyl)-2-methoxyethanamine hydrochloride, was studied in rats. Metabolites were identified using gas chromatography-mass spectrometry, suggesting multiple metabolic pathways (Kanamori et al., 2002).

Chemical Synthesis and Reactions

- Cyclopropenone Oximes Reaction : Cyclopropenone oxime hydrochlorides, structurally similar to this compound, were synthesized and reacted with isocyanates, highlighting the chemical versatility and reactivity of such compounds (Yoshida et al., 1988).

Spectroscopic and Structural Studies

- Benzimidazole Derivatives Study : Spectroscopic and structural studies on benzimidazole derivatives, related to this compound, were conducted. These studies provide insight into the chemical characteristics and potential applications of such compounds (Saral, Özdamar, & Uçar, 2017).

Photogeneration and Reactivity

- Photogeneration of Aryl Cations : The photoreactivity of compounds like 4-chlorophenol, similar to this compound, was studied, indicating potential applications in photochemical syntheses and transformations (Protti, Fagnoni, Mella, & Albini, 2004).

Nonlinear Optical Properties

- Optical Device Applications : The nonlinear optical properties of a compound similar to this compound were investigated, suggesting its suitability for use in optical devices (Mostaghni, Shafiekhani, & Mahani, 2022).

Wirkmechanismus

Target of Action

Similar compounds such as pitolisant and Wakix are known to act as an antagonist or inverse agonist at the histamine H3 receptor . The histamine H3 receptor plays a crucial role in maintaining wakefulness and regulating the release of histamine and other neurotransmitters .

Mode of Action

Based on the mode of action of similar compounds, it can be inferred that it might act as an antagonist or inverse agonist at the histamine h3 receptor . By blocking histamine autoreceptors, it could enhance the activity of histaminergic neurons, thereby increasing the signaling of other neurotransmitters in the brain .

Biochemical Pathways

Similar compounds are known to affect the histaminergic signaling pathway . By acting on the histamine H3 receptor, it could influence the release and activity of histamine and other neurotransmitters, thereby affecting various neurological processes .

Pharmacokinetics

It is known that the different substitutions on the lipophilic or hydrophilic parts of similar molecules can modify the pharmacologic profile as well as the pharmacokinetics of the compounds .

Result of Action

Similar compounds have been found to exhibit significant effects on both allergic asthma and allergic itching . They have also shown potent antileishmanial and antimalarial activities .

Action Environment

It is known that allergic reactions, which are a potential target of similar compounds, occur in response to environmental substances known as allergens .

Biochemische Analyse

Biochemical Properties

1-(4-Chlorophenyl)-2-methoxyethanamine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the reuptake of norepinephrine, similar to other compounds in its class . This interaction suggests that this compound may modulate neurotransmitter levels in the brain, potentially affecting mood and behavior.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the migration of cancer cells and fibroblasts by modulating the activity of myocardin-related transcription factor A (MRTF-A) . This modulation can lead to changes in gene expression and cellular behavior, highlighting the compound’s potential in cancer research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating their function. For instance, the compound’s interaction with norepinephrine transporters inhibits their activity, leading to increased levels of norepinephrine in the synaptic cleft . Additionally, it may interact with other proteins and enzymes, altering their activity and influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but may degrade over time, affecting its long-term efficacy . Long-term exposure to the compound can also lead to changes in cellular function, which are important to monitor in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . It is crucial to determine the optimal dosage to maximize efficacy while minimizing potential side effects. Studies have shown that the compound’s effects on cellular processes and behavior are dose-dependent, highlighting the importance of careful dosage management.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism can affect its bioavailability and efficacy, making it important to understand the metabolic pathways involved. Additionally, its effects on metabolic flux and metabolite levels can provide insights into its overall impact on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within cells can influence its efficacy and potential side effects. Understanding these transport mechanisms is essential for optimizing the compound’s use in research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications Its localization can affect its interactions with biomolecules and its overall impact on cellular processes

Eigenschaften

IUPAC Name |

1-(4-chlorophenyl)-2-methoxyethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO.ClH/c1-12-6-9(11)7-2-4-8(10)5-3-7;/h2-5,9H,6,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVQQYJSSTLKYFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C1=CC=C(C=C1)Cl)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Benzyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B6592150.png)

![N-[6-(4-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B6592163.png)

![N-Methyl-N-[6-(2-naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B6592173.png)

![N-Methyl-N-[5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazolin-2-yl]glycine](/img/structure/B6592185.png)

![N-[6-(3,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B6592192.png)

![Methyl 3-(2-hydroxyethyl)-5-(4-methoxyphenyl)-2-methyl-3H-imidazo-[4,5-b]-pyridine-7-carboxylate](/img/structure/B6592204.png)

![N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B6592245.png)

![N-Methyl-N-[6-(3-thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B6592249.png)